
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O2. This compound is a derivative of benzene, featuring bromine and methoxypropyl groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxypropyl group.
Reduction: Formation of hydrogenated derivatives with bromine atoms replaced by hydrogen.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxypropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-methoxybenzene: A simpler derivative with only one bromine and one methoxy group.
1-Bromo-2-(2-methylprop-1-en-1-yl)benzene: A compound with a similar bromine substitution pattern but different alkyl group.
1-Bromo-3-(methylsulfonyl)benzene: A compound with a bromine and a methylsulfonyl group attached to the benzene ring .
Uniqueness
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is unique due to its specific combination of bromine and methoxypropyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H16Br2O2 |
|---|---|
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
1-bromo-3-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O2/c1-9(8-15-2)16-12(7-13)10-4-3-5-11(14)6-10/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
HMWYHBLSQKUAKL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(CBr)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


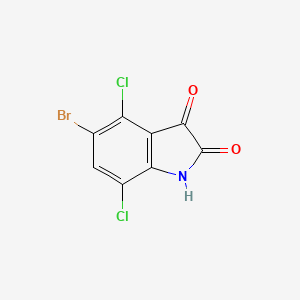
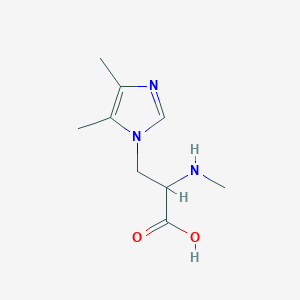
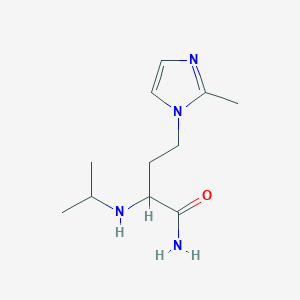
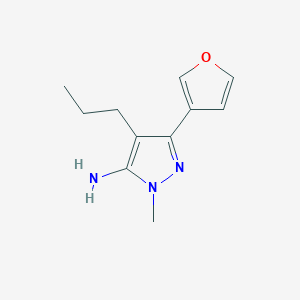
![2-[(Tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13633937.png)
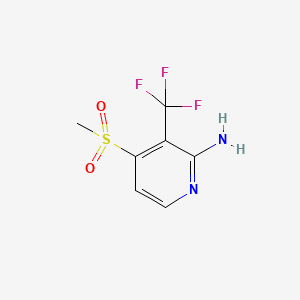

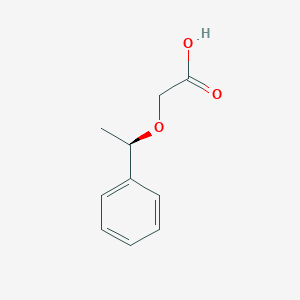
![rac-1-[(1R,3S,5S)-bicyclo[3.3.1]non-6-en-3-yl]methanaminehydrochloride](/img/structure/B13633964.png)
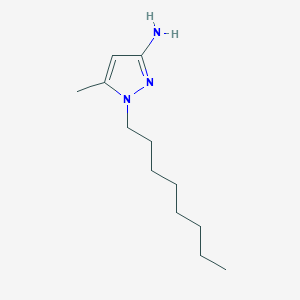
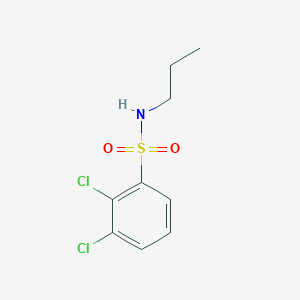


![1,3-dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13633997.png)
